9-Anthraceneacetic acid

Descripción general

Descripción

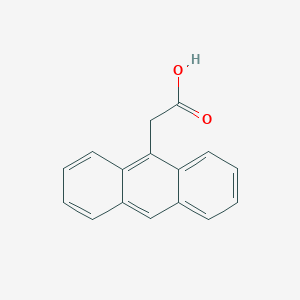

9-Anthraceneacetic acid (IUPAC name: 2-(anthracen-9-yl)-2-methoxyacetic acid) is an anthracene derivative with the molecular formula C₁₇H₁₄O₃ and a molecular mass of 266.296 g/mol . Structurally, it consists of an anthracene core substituted with a methoxyacetic acid group. This compound is notable for its applications in organic synthesis and materials science, particularly in photochemical studies due to the conjugated π-system of anthracene . Its mono-isotopic mass is 266.094294 g/mol, and it lacks stereocenters, indicating a planar molecular geometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Anthraceneacetic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure high-quality output .

Análisis De Reacciones Químicas

Types of Reactions: 9-Anthraceneacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form anthracene-9-carboxylic acid.

Reduction: Reduction of the carboxylic acid group can yield anthracene-9-methanol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: Anthracene-9-carboxylic acid.

Reduction: Anthracene-9-methanol.

Substitution: Various substituted anthracene derivatives, depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that derivatives of anthracene, including 9-AA, exhibit significant antitumor properties. A study focused on synthesizing Schiff bases from anthracene-9-carbaldehyde showed promising in vitro antitumor activity against various cancer cell lines such as CHO, HL60, and L1210. The synthesized compounds were characterized by elemental analysis and spectral data, revealing their potential as novel lead compounds for developing new antitumor agents .

Mechanism of Action

The mechanism through which 9-AA exerts its antitumor effects may involve the generation of reactive oxygen species (ROS) upon photoactivation. These ROS can induce oxidative stress in cancer cells, leading to apoptosis. The structural characteristics of 9-AA facilitate its interaction with cellular components, enhancing its therapeutic efficacy.

Materials Science

Organic Photovoltaics and Fluorophores

9-AA and its derivatives have been explored as materials for organic photovoltaics due to their ability to absorb light and convert it into electrical energy. The compound's unique structural properties allow it to function effectively as a light-harvesting agent in photovoltaic devices . Additionally, derivatives of 9-AA have been synthesized to develop organic fluorophores with tunable fluorescence properties. These materials are valuable in applications such as bioimaging and sensing technologies .

Table 1: Properties of 9-Anthraceneacetic Acid Derivatives

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Application Area |

|---|---|---|---|

| 9-AA | 350 | 450 | Antitumor agents |

| ADPI | 370 | 490 | Organic fluorophores |

Environmental Remediation

Oxidation Processes

The oxidation of anthracene compounds, including 9-AA, is crucial for environmental remediation efforts targeting PAHs. Advanced oxidation processes (AOPs) utilizing Fenton's reagent have shown effectiveness in degrading anthracene into less harmful products like anthraquinone. Studies indicate that the oxidation kinetics can be significantly influenced by factors such as temperature and the presence of catalysts .

Case Study: Fenton Oxidation

A study investigated the selective oxidation of anthracene using Fenton's reagent under visible light irradiation. The results indicated that hydroxyl radicals generated during the reaction were effective in oxidizing anthracene to form anthraquinone as the main product, highlighting the potential of using such methods for PAH degradation in contaminated environments .

Mecanismo De Acción

The mechanism of action of 9-anthraceneacetic acid varies depending on its application. In fluorescence labeling, the compound absorbs light at specific wavelengths and emits fluorescence, allowing for the visualization of labeled molecules. In photophysical studies, it undergoes photoinduced electron transfer processes, leading to changes in its electronic state and resulting in observable photophysical phenomena .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Carboxylic Acid Derivatives

9-Anthracenecarboxylic Acid

- Molecular Formula : C₁₅H₁₀O₂

- Molecular Weight : 222.24 g/mol

- Key Features : Lacks the methoxy and extended acetic acid chain present in 9-anthraceneacetic acid. It is a simpler carboxylic acid derivative with a melting point of 213–217°C .

- Applications : Used as a precursor for esters (e.g., methyl and ethyl esters) in materials science .

3-(9-Anthryl)propanoic Acid

- Molecular Formula : C₁₇H₁₄O₂

- Molecular Weight : 250.30 g/mol

- Key Features: Features a propanoic acid chain instead of methoxyacetic acid.

Ester Derivatives

This compound 2,5-Dioxo-1-pyrrolidinyl Ester

- Molecular Formula: C₂₁H₁₇NO₄

- Molecular Weight : 347.37 g/mol

- Key Features : The pyrrolidinyl ester group introduces steric effects, modulating reaction kinetics and selectivity. This compound exhibits enhanced solubility in organic solvents (e.g., DMSO, THF) compared to the parent acid, facilitating photochemical applications .

Ethyl 9-Anthracenecarboxylate

- Molecular Formula : C₁₇H₁₄O₂

- Molecular Weight : 250.30 g/mol

- Key Features : Crystallizes in helical hydrogen-bonded strands, with anthracene units arranged in an "edge-to-face" herringbone pattern. This packing mode contrasts with this compound’s more flexible structure, impacting solid-state fluorescence properties .

Functionalized Anthracene Derivatives

9-Nitroanthracene

- Molecular Formula: C₁₄H₉NO₂

- Molecular Weight : 223.23 g/mol

- Key Features : The nitro group at the 9-position strongly withdraws electrons, reducing the compound’s fluorescence quantum yield compared to this compound. It is synthesized via nitration of anthracene using nitric acid .

9-(Chloromethyl)anthracene

- Molecular Formula : C₁₅H₁₁Cl

- Molecular Weight : 226.70 g/mol

- Key Features : The chloromethyl group enables alkylation reactions, a reactivity pathway absent in this compound. This compound is used in polymer cross-linking .

Comparative Data Table

Actividad Biológica

9-Anthraceneacetic acid (9-AA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound, with the chemical formula , is a member of the anthracene family. Its structure features an anthracene moiety linked to an acetic acid group, which contributes to its unique biological properties. The compound is known for its ability to undergo photochemical reactions, which can be exploited in various applications.

The biological activity of this compound is primarily attributed to its interactions with cellular components, including proteins and nucleic acids. The compound has been shown to exhibit:

- Antitumor Activity : Research indicates that 9-AA can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle progression. Studies have demonstrated its effectiveness against several cancer cell lines, including lung and breast cancer cells.

- Antibacterial Properties : Some studies have reported that 9-AA exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Photodynamic Activity : Due to its photochemical properties, 9-AA can generate reactive oxygen species (ROS) upon light activation, which can damage cellular components and induce cell death in targeted cells.

Antitumor Activity

A study conducted by Masi et al. (2022) explored the cytotoxic effects of various anthraquinone derivatives, including this compound. The findings indicated that 9-AA exhibited significant cytotoxicity against the A-549 lung cancer cell line with an IC50 value of approximately 4.56 μM .

Antibacterial Activity

Another investigation focused on the antimicrobial properties of 9-AA, showing effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be less than 2.5 μM for multiple tested bacteria, demonstrating the compound's potential as an antibacterial agent .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies evaluated the effects of this compound on various human cancer cell lines using MTT assays. Results indicated that the compound selectively inhibited cell proliferation and induced apoptosis in solid tumors .

- Binding Studies : Photophysical measurements were employed to characterize the binding interactions between this compound and proteins. This research highlighted the importance of understanding how this compound interacts at the molecular level to elucidate its biological effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 9-Anthraceneacetic acid in laboratory settings?

- Methodology : Synthesis typically involves esterification or coupling reactions using anthracene derivatives. For example, coupling 9-anthracenemethanol with acetic acid derivatives under catalytic conditions. Characterization should include:

- Melting Point Analysis : Compare observed melting points (e.g., 213–217°C) with literature values to assess purity .

- Chromatography : Use HPLC or TLC to verify purity and identify byproducts.

- Spectroscopy : Employ H/C NMR and FT-IR to confirm functional groups and structural integrity.

- Safety : Follow SDS guidelines for handling reactive intermediates, including fume hood use and protective gloves .

Q. What personal protective equipment (PPE) is critical when handling this compound?

- Methodology :

- Gloves : Nitrile or neoprene gloves resistant to organic solvents .

- Respiratory Protection : Use P95 respirators for aerosolized particles; upgrade to OV/AG filters for higher exposure risks .

- Lab Attire : Wear chemical-resistant aprons and closed-toe shoes to prevent skin contact .

- Documentation : Refer to SDS Section 8 (Exposure Controls) for engineering controls like local exhaust ventilation .

Q. Which solvents are optimal for dissolving this compound in experimental protocols?

- Methodology :

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) based on anthracene derivatives' typical behavior .

- Pre-screen solvents using small-scale trials and monitor via UV-Vis spectroscopy for solubility confirmation.

- Caution : Avoid water due to low aqueous solubility; use sonication for dispersion if needed .

Advanced Research Questions

Q. How can this compound be functionalized for applications in nanomaterials?

- Methodology :

- Surface Modification : React the carboxylic acid group with amine-functionalized nanoparticles (e.g., graphene oxide) via carbodiimide crosslinkers (EDC/NHS) .

- Characterization : Use TEM and XPS to confirm covalent bonding and assess stability under varying pH conditions.

Q. What experimental designs are suitable for evaluating the compound’s cytotoxicity in vitro?

- Methodology :

- Dose-Response Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK-293), with concentrations ranging from 1–100 μM, referencing acute toxicity data (e.g., LD > 2000 mg/kg in rodents) .

- Controls : Include solvent-only controls and validate results with live/dead staining.

Q. How can researchers investigate the environmental fate of this compound in soil systems?

- Methodology :

- Adsorption Studies : Use batch experiments with soil samples, analyzing compound retention via HPLC-MS .

- Degradation Monitoring : Track biodegradation products under aerobic/anaerobic conditions using C-labeled analogs or LC-QTOF.

- Ecotoxicity : Assess impact on soil microbiota via ATP luminescence assays .

Q. How should conflicting data on physicochemical properties (e.g., melting points) be resolved?

- Methodology :

- Standardized Protocols : Replicate measurements using differential scanning calorimetry (DSC) with controlled heating rates .

- Purity Verification : Cross-check with elemental analysis (EA) or mass spectrometry to rule out impurities.

Q. Methodological Notes

Propiedades

IUPAC Name |

2-anthracen-9-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMEKYIRKVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288317 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-23-3 | |

| Record name | 9-Anthraceneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.